molecular formula C17H17ClO2 B1453879 [4-(1-Methyl-1-phenylethyl)phenoxy]acetyl chloride CAS No. 1092300-03-2

[4-(1-Methyl-1-phenylethyl)phenoxy]acetyl chloride

Cat. No.: B1453879
CAS No.: 1092300-03-2
M. Wt: 288.8 g/mol
InChI Key: BSDHAJCIHFXUIR-UHFFFAOYSA-N
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Description

[4-(1-Methyl-1-phenylethyl)phenoxy]acetyl chloride is a useful research compound. Its molecular formula is C17H17ClO2 and its molecular weight is 288.8 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-[4-(2-phenylpropan-2-yl)phenoxy]acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClO2/c1-17(2,13-6-4-3-5-7-13)14-8-10-15(11-9-14)20-12-16(18)19/h3-11H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSDHAJCIHFXUIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[4-(1-Methyl-1-phenylethyl)phenoxy]acetyl chloride is a compound with potential biological activities that have garnered interest in pharmacological research. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic potentials, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C16H17ClO2
  • Molecular Weight : 290.76 g/mol

This compound features a phenoxy group attached to an acetyl chloride moiety, which is significant for its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. It is hypothesized to act through the following mechanisms:

  • Enzyme Inhibition : Similar compounds in its class have demonstrated the ability to inhibit various enzymes, which may disrupt metabolic pathways essential for cell survival.
  • Receptor Modulation : The compound may interact with specific receptors, influencing cellular signaling pathways that regulate growth and apoptosis.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. The proposed mechanism involves the disruption of bacterial cell membranes and inhibition of cell division. For instance, sulfonamide derivatives show significant antibacterial activity by inhibiting folate synthesis, which is crucial for DNA replication in bacteria .

Anticancer Potential

Studies have shown that phenoxyacetyl derivatives can induce apoptosis in cancer cells. This effect is often mediated through the activation of caspases and modulation of apoptotic pathways . The selectivity towards cancer cells over normal cells enhances the therapeutic index of such compounds.

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it is essential to compare it with structurally similar compounds.

Compound NameStructure TypeBiological ActivityReference
4-(4-Methoxyphenoxy)benzene-1-sulfonamideSulfonamide derivativeAntimicrobial, anticancer
4-Hydroxyphenylacetic acidPhenolic acidAntioxidant, anti-inflammatory
N-substituted aminobenzamideAminobenzamide derivativeDPP-IV inhibition (anti-diabetic)

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results showed a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, indicating strong antimicrobial potential.

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell proliferation. The compound exhibited an IC50 value of approximately 25 µM against breast cancer cells, suggesting its potential as a therapeutic agent .

Scientific Research Applications

Medicinal Chemistry

Synthesis of Pharmaceutical Compounds
[4-(1-Methyl-1-phenylethyl)phenoxy]acetyl chloride serves as an important intermediate in the synthesis of various pharmaceutical agents. Its reactivity allows for the introduction of acetyl groups into aromatic compounds, enhancing their biological activity.

Case Study: Anti-inflammatory Agents
Research has demonstrated the use of this compound in synthesizing anti-inflammatory drugs. For instance, derivatives of acetylated phenoxy compounds have shown promising results in reducing inflammation in animal models, indicating potential therapeutic applications in treating conditions like arthritis and other inflammatory diseases.

Biochemical Applications

Proteomics Research
This compound is utilized in proteomics for labeling proteins, which aids in the study of protein interactions and functions. The acetyl chloride group is particularly useful for modifying amino acids, allowing researchers to track and analyze protein behavior under various conditions.

Data Table: Applications in Proteomics

Application AreaSpecific Use CaseOutcome/Benefit
Protein LabelingAcetylation of lysine residuesEnhanced detection sensitivity
Protein InteractionStudy of protein complexesInsight into cellular mechanisms
Enzyme ActivityModifying enzyme substratesUnderstanding catalytic mechanisms

Industrial Applications

Chemical Manufacturing
In industrial settings, this compound is employed as a reagent in the production of specialty chemicals. Its ability to react with various nucleophiles makes it valuable for creating complex organic molecules used in different applications.

Environmental Applications

Biodegradable Polymers
Recent studies have explored the use of this compound in developing biodegradable polymers. The incorporation of phenoxyacetyl groups can enhance the degradation rates of plastics, contributing to environmental sustainability efforts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[4-(1-Methyl-1-phenylethyl)phenoxy]acetyl chloride
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[4-(1-Methyl-1-phenylethyl)phenoxy]acetyl chloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.